>6-Fold Improvement in PPM1A Inhibitory Potency Compared to Parent Compound SMIP-30
SMIP-031 was created by redesigning the parent compound SMIP-30. SMIP-031 inhibits PPM1A with an IC50 of 180 nM, representing a >6-fold improvement in potency compared to the parent compound SMIP-30 (IC50 = 1.19 μM) [1].
| Evidence Dimension | Inhibition of PPM1A |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | SMIP-30: IC50 = 1.19 μM |
| Quantified Difference | >6-fold improvement |
| Conditions | Biochemical assay as described in the primary research paper. |
Why This Matters
This potency advantage directly reduces the effective concentration required in experimental systems, minimizing off-target effects and enabling clearer interpretation of PPM1A-dependent biological outcomes.
- [1] Yu Z, Liang Y, Berton S, Liu L, Zou J, Chen L, Xu Z, Luo C, Sun J, Yang W. Small Molecule Targeting PPM1A Activates Autophagy for Mycobacterium tuberculosis Host-Directed Therapy. J Med Chem. 2024 Jul 3. doi: 10.1021/acs.jmedchem.4c00513. PMID: 38958057. View Source
